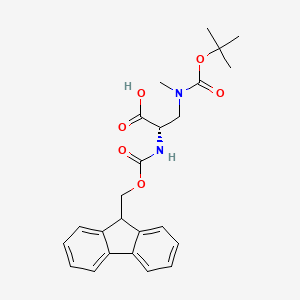

Fmoc-L-Dap(Boc,Me)-OH

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O6/c1-24(2,3)32-23(30)26(4)13-20(21(27)28)25-22(29)31-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,13-14H2,1-4H3,(H,25,29)(H,27,28)/t20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUVOWSUKHBRVIE-FQEVSTJZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Fmoc-L-Dap(Boc,Me)-OH: A Unique Building Block for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Fmoc-L-Dap(Boc,Me)-OH is a specialized amino acid derivative crucial for the synthesis of peptides containing L-2,3-diaminopropionic acid (Dap).[1][2] Its unique structure, featuring three distinct protecting groups, offers chemists precise control over peptide assembly, enabling the creation of complex and novel peptide architectures. This guide provides a comprehensive overview of its chemical properties, its role in peptide synthesis, and a generalized protocol for its application.

Core Chemical and Physical Properties

This compound, systematically named N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(methyl{[(2-methyl-2-propanyl)oxy]carbonyl}amino)-L-alanine, is a solid, non-proteinogenic amino acid building block.[3] The key quantitative properties of this compound are summarized below, providing a baseline for its use in experimental settings.

| Property | Value | Reference |

| CAS Number | 446847-80-9 | [1] |

| Molecular Formula | C24H28N2O6 | [1][3] |

| Molecular Weight | 440.49 g/mol | [1] |

| Appearance | Solid | |

| Purity | ≥97.0% (typically by HPLC) | [3] |

| Boiling Point | 629.3 ± 55.0 °C at 760 mmHg | [3] |

| Density | 1.2 ± 0.1 g/cm³ | [3] |

| Flash Point | 334.4 ± 31.5 °C | [3] |

| Storage Temperature | 2-8°C is recommended for related compounds |

Structural Framework and Orthogonal Protection

The utility of this compound in peptide synthesis stems from its sophisticated protection strategy. The L-Dap core possesses two amino groups (α-amino and β-amino), which must be selectively managed during synthesis.

-

α-Amino Group: Protected by the Fmoc (9-fluorenylmethyloxycarbonyl) group. This group is base-labile and is selectively removed during the coupling cycle of solid-phase peptide synthesis (SPPS) using a mild base like piperidine.

-

β-Amino Group: The side-chain amine is uniquely protected by both a Boc (tert-butyloxycarbonyl) group and a Methyl (Me) group. The Boc group is acid-labile, requiring a strong acid such as trifluoroacetic acid (TFA) for removal, typically during the final cleavage step. The N-methylation of the side chain introduces conformational constraints and can modify the peptide's biological activity and metabolic stability.

This arrangement represents an orthogonal protection scheme, where each protecting group can be removed under specific conditions without affecting the others, allowing for precise and controlled peptide elongation and modification.

References

Fmoc-L-Dap(Boc,Me)-OH chemical structure and properties

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the chemical structure, properties, and applications of Fmoc-L-Dap(Boc,Me)-OH, a key building block in modern peptide synthesis. It is intended to serve as a technical resource for professionals engaged in peptide chemistry and drug discovery.

Introduction

This compound is a synthetic derivative of L-2,3-diaminopropionic acid (Dap), an unnatural amino acid. Its structure is strategically modified with three distinct protecting groups:

-

Fmoc (9-fluorenylmethyloxycarbonyl): Protects the alpha-amino group (Nα), enabling its use in Fmoc-based solid-phase peptide synthesis (SPPS). This group is base-labile and is typically removed using a piperidine solution.

-

Boc (tert-butoxycarbonyl): Protects the side-chain amino group (Nβ). This group is acid-labile and is stable during the base-mediated Fmoc deprotection, allowing for orthogonal protection schemes.

-

Methyl (Me): The N-methylation of the side-chain amino group provides steric hindrance, which can protect peptides from enzymatic degradation and help modulate their conformational properties and biological activity.

This unique combination of protecting groups makes this compound a valuable reagent for synthesizing peptides with N-methylated side chains, which are of increasing interest in the development of therapeutic peptides with enhanced stability and bioavailability.

Chemical Structure and Properties

The chemical identity and physicochemical properties of this compound are summarized below.

Caption: Chemical structure of this compound with key protecting groups.

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(methyl{[(2-methyl-2-propanyl)oxy]carbonyl}amino)-L-alanine | [1] |

| CAS Number | 446847-80-9 | [1][2] |

| Molecular Formula | C₂₄H₂₈N₂O₆ | [1][2] |

| Molecular Weight | 440.49 g/mol | [2] |

| Appearance | White to off-white solid | General observation |

| Boiling Point | 629.3 ± 55.0 °C at 760 mmHg | [1] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Flash Point | 334.4 ± 31.5 °C | [1] |

| Storage Temperature | 2-8°C is recommended for long-term stability | [3][4] |

| Primary Application | Reagent for Fmoc solid-phase peptide synthesis | [2][3] |

Experimental Protocols: Incorporation into Peptides via SPPS

This compound is designed for incorporation into a growing peptide chain using standard Fmoc-based solid-phase peptide synthesis (SPPS). The following protocol outlines the general steps for a single coupling cycle on a solid support (e.g., Rink Amide resin).

Materials:

-

Peptide synthesis resin (e.g., Rink Amide, Wang, or 2-chlorotrityl resin) with a pre-existing peptide chain (Resin-Peptide-NH₂)

-

This compound

-

Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)

-

Deprotection Reagent: 20% (v/v) piperidine in DMF

-

Activation Reagents:

-

HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU or HBTU

-

N,N-Diisopropylethylamine (DIPEA)

-

-

Inert gas (Nitrogen or Argon)

-

Peptide synthesis vessel

Protocol:

-

Resin Swelling:

-

Place the resin-bound peptide in the reaction vessel.

-

Wash and swell the resin with DMF for 30-60 minutes to ensure optimal reaction conditions.

-

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate the mixture at room temperature for 5-10 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 10-15 minutes to ensure complete removal of the Fmoc group from the N-terminus of the peptide chain.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and an equimolar amount of HCTU in a minimal volume of DMF.

-

Add DIPEA (6-10 equivalents) to the amino acid solution to activate the carboxyl group. The solution may change color.

-

Allow the activation to proceed for 1-2 minutes.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. A Kaiser test can be performed to monitor the reaction progress. If the test is positive (indicating free amines), the coupling step can be extended or repeated.

-

-

Washing:

-

Drain the coupling solution from the reaction vessel.

-

Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.

-

The resin is now ready for the next deprotection and coupling cycle.

-

-

Capping (Optional):

-

If the coupling is incomplete after a second attempt, any unreacted free amines can be "capped" to prevent the formation of deletion sequences.

-

This is typically done by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

-

Workflow and Visualization

The process of incorporating this compound into a peptide chain follows a well-defined cycle.

Caption: Standard workflow for one cycle of Fmoc-SPPS to add a new amino acid.

References

A Technical Guide to Fmoc-L-Dap(Boc,Me)-OH: A Versatile Building Block for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-L-Dap(Boc,Me)-OH, a specialized amino acid derivative crucial for the synthesis of complex and modified peptides. The document details its chemical properties, applications in solid-phase peptide synthesis (SPPS), and the strategic importance of incorporating N-methylated and diaminopropionic acid residues into therapeutic peptide candidates.

Core Compound Data

This compound is a derivative of L-α,β-diaminopropionic acid (Dap) where the α-amino group is protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, and the β-amino group is protected by an acid-labile tert-Butoxycarbonyl (Boc) group and is also N-methylated. This orthogonal protection scheme makes it an ideal building block for Fmoc-based solid-phase peptide synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Citations |

| CAS Number | 446847-80-9 | |

| Molecular Weight | 440.49 g/mol | [1] |

| Molecular Formula | C₂₄H₂₈N₂O₆ | [1] |

| Synonym | Nα-Fmoc-Nβ-Boc-Nβ-methyl-L-2,3-diaminopropionic acid | |

| Primary Use | Reagent for solid-phase peptide synthesis | [1][2] |

Strategic Importance in Peptide Drug Development

The unique structure of this compound allows for the introduction of N-methylated amino acids into a peptide sequence. N-methylation is a critical modification in medicinal chemistry for several reasons:

-

Increased Proteolytic Resistance : The N-methyl group on the peptide backbone sterically hinders the approach of proteases, significantly increasing the peptide's stability against enzymatic degradation.[3][4]

-

Enhanced Membrane Permeability : N-methylation can improve a peptide's lipophilicity and reduce its hydrogen bonding capacity, which often leads to better oral bioavailability and cell membrane permeability.[3]

-

Conformational Rigidity : The modification restricts the rotation of the peptide bond, leading to a more rigid and defined conformation. This can result in higher receptor affinity and selectivity.[3]

Incorporating L-α,β-diaminopropionic acid (Dap) itself is also a strategy used to create peptide analogs with novel biological activities. For instance, replacing certain residues with Dap in peptide antibiotics like Gramicidin S has been shown to yield analogs with significant antimicrobial activity.[5] Furthermore, the use of modified diaminopropionic acid residues has been employed to enhance the metabolic stability of peptide-based drug candidates, such as in the development of oral PCSK9 inhibitors.[6]

Experimental Protocols: Fmoc Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used in Fmoc-based SPPS. The following is a generalized protocol outlining the key steps. Specific conditions, such as coupling times and reagents, may need to be optimized depending on the sequence.

3.1. Resin Selection and Preparation

-

Resin Choice : Select a suitable solid support (resin) based on the desired C-terminal functionality. For a C-terminal carboxylic acid, use Wang or 2-chlorotrityl resin. For a C-terminal amide, use Rink Amide resin.[7][8]

-

Swelling : Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM), for at least 30-60 minutes before the first amino acid is loaded.[7][8]

3.2. Synthesis Cycle: Deprotection and Coupling

The synthesis of the peptide chain proceeds in a cyclical manner, with each cycle adding one amino acid.

-

Fmoc Deprotection :

-

Amino Acid Coupling :

-

Activation : Activate the carboxylic acid of the incoming Fmoc-amino acid (e.g., this compound). This is typically done by dissolving the amino acid (3-4 equivalents) in DMF with a coupling reagent like HATU (3-4 equivalents) and a base such as N,N-diisopropylethylamine (DIEA) (6-8 equivalents).[9]

-

Coupling Reaction : Add the activated amino acid solution to the resin. Allow the reaction to proceed for 1-2 hours at room temperature. Coupling to N-methylated residues can be sterically hindered and may require longer reaction times or specialized coupling reagents like PyBroP.[9]

-

Monitoring : Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (for primary amines) or the bromophenol blue test (for secondary amines like the one exposed after coupling to an N-methylated residue).[9]

-

Washing : After complete coupling, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

-

-

Repeat : Repeat the deprotection and coupling cycle for each amino acid in the desired peptide sequence.

3.3. Final Cleavage and Deprotection

-

Washing and Drying : Once the synthesis is complete, wash the peptide-resin with DCM and methanol, and dry it under vacuum.

-

Cleavage Cocktail : Treat the dried resin with a cleavage cocktail to cleave the peptide from the resin and remove the acid-labile side-chain protecting groups (like Boc). A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[7]

-

Precipitation and Purification : Precipitate the cleaved peptide in cold diethyl ether, centrifuge to form a pellet, and then purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualized Workflows and Concepts

Diagram 1: General Workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS)

Caption: A schematic of the cyclical process in Fmoc solid-phase peptide synthesis.

Diagram 2: Impact of Peptide Modification on Therapeutic Properties

Caption: How specialized building blocks improve peptide drug characteristics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Ribosomal Synthesis of N-Methyl Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Studies of peptide antibiotics. XLVI. Syntheses of gramicidin S analogs containing D-alpha,beta-diaminopropionic acid or alpha,beta-dehydroalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. peptide.com [peptide.com]

Synthesis of Fmoc-L-Dap(Boc,Me)-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The orthogonally protected, non-proteinogenic amino acid Fmoc-L-Dap(Boc,Me)-OH, or Nα-Fmoc-Nβ-Boc-Nβ-methyl-L-2,3-diaminopropionic acid, is a critical building block in peptide synthesis. Its unique structure allows for the introduction of a methylated secondary amine in the side chain of a peptide, which can impart favorable properties such as increased proteolytic stability, enhanced cell permeability, and improved binding affinity. This guide provides a comprehensive overview of a plausible synthetic route to this compound, complete with detailed experimental protocols, quantitative data, and workflow visualizations.

Overview of the Synthetic Strategy

The synthesis of this compound can be achieved through a multi-step process starting from a commercially available, orthogonally protected precursor. A logical and efficient pathway involves the synthesis of Fmoc-L-Dap(Boc)-OH, followed by the selective N-methylation of the β-amino group. This strategy allows for precise control over the introduction of the methyl group while preserving the stereochemistry of the chiral center.

The overall synthetic transformation is depicted in the workflow diagram below.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of Fmoc-L-Dap(Boc)-OH

This two-step procedure starts with the Hofmann rearrangement of Fmoc-L-Gln-OH to generate Fmoc-L-Dap-OH, followed by the protection of the β-amino group with a Boc group.

Step 1: Synthesis of Nα-Fmoc-L-2,3-diaminopropionic acid (Fmoc-L-Dap-OH)

This reaction proceeds via a Hofmann rearrangement of the glutamine side-chain amide.

-

Reaction: In a suitable reaction vessel, a suspension of Fmoc-L-Gln-OH is prepared in a mixed solvent system of acetonitrile, ethyl acetate, and water.

-

Reagent Addition: To this suspension, iodobenzene diacetate is added.

-

Reaction Conditions: The reaction mixture is stirred at room temperature.

-

Work-up and Isolation: Following the reaction, the product, Fmoc-L-Dap-OH, is isolated through standard work-up procedures.

Step 2: Synthesis of Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acid (Fmoc-L-Dap(Boc)-OH)

-

Reaction: The crude Fmoc-L-Dap-OH is dissolved in a mixture of acetone and water.

-

Reagent Addition: Di-tert-butyl dicarbonate ((Boc)₂O) is added to the solution.

-

pH Adjustment: The pH of the reaction mixture is carefully adjusted and maintained in the range of 7.5-8.0 using a solution of sodium hydroxide.

-

Reaction Conditions: The reaction is allowed to proceed for several hours at room temperature.

-

Work-up and Isolation: After the reaction is complete, the product is isolated and purified.

| Parameter | Step 1: Fmoc-L-Dap-OH Synthesis | Step 2: Fmoc-L-Dap(Boc)-OH Synthesis |

| Starting Material | Fmoc-L-Gln-OH | Fmoc-L-Dap-OH |

| Key Reagents | Iodobenzene diacetate, Acetonitrile, Ethyl acetate, Water | Di-tert-butyl dicarbonate, Acetone, Water, NaOH |

| Reaction Time | 48-72 hours | 4 hours |

| Temperature | 20-30 °C | Room Temperature |

| pH | Not specified | 7.5-8.0 |

N-Methylation of Fmoc-L-Dap(Boc)-OH

The selective N-methylation of the β-amino group is a critical step. A robust method involves the use of a temporary protecting group on the β-nitrogen to facilitate methylation.

Step 1: Nβ-Nosylation

-

Reaction: Fmoc-L-Dap(Boc)-OH is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Reagent Addition: 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl) and a base like collidine are added to the solution.

-

Reaction Conditions: The reaction is stirred at room temperature until completion.

-

Work-up and Isolation: The Nβ-nosylated intermediate is isolated.

Step 2: Nβ-Methylation

-

Reaction: The nosylated intermediate is dissolved in an appropriate solvent.

-

Reagent Addition: A methylating agent, such as dimethyl sulfate or methyl iodide, is added in the presence of a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

-

Reaction Conditions: The reaction is carried out at room temperature.

-

Work-up and Isolation: The methylated product is isolated after an aqueous work-up.

Step 3: Nβ-Nosyl Deprotection

-

Reaction: The Nβ-methylated, Nβ-nosylated intermediate is dissolved in a suitable solvent.

-

Reagent Addition: A thiol, such as mercaptoethanol, and a base, like diisopropylethylamine (DIEA), are added to cleave the nosyl group.

-

Reaction Conditions: The reaction mixture is stirred at room temperature.

-

Work-up and Purification: The final product, this compound, is purified using chromatographic techniques.

| Parameter | Step 1: Nβ-Nosylation | Step 2: Nβ-Methylation | Step 3: Nβ-Nosyl Deprotection |

| Starting Material | Fmoc-L-Dap(Boc)-OH | Nβ-Nosyl Intermediate | Nβ-Nosyl, Nβ-Methyl Intermediate |

| Key Reagents | o-NBS-Cl, Collidine, DMF | Dimethyl sulfate/Methyl iodide, DBU | Mercaptoethanol, DIEA |

| Reaction Time | Varies, typically a few hours | Varies, typically a few hours | Varies, typically a few hours |

| Temperature | Room Temperature | Room Temperature | Room Temperature |

Quantitative Data and Characterization

The following table summarizes key quantitative data for the final product and important intermediates.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Fmoc-L-Gln-OH | C₂₀H₂₀N₂O₅ | 368.39 | 71989-20-3 |

| Fmoc-L-Dap-OH | C₁₈H₁₈N₂O₄ | 326.35 | 181954-34-7 |

| Fmoc-L-Dap(Boc)-OH | C₂₃H₂₆N₂O₆ | 426.46 | 162558-25-0 |

| This compound | C₂₄H₂₈N₂O₆ | 440.49 | 446847-80-9 |

Application in Peptide Synthesis

This compound is a valuable building block for solid-phase peptide synthesis (SPPS). The Fmoc group on the α-amine allows for standard SPPS protocols using a piperidine solution for deprotection. The Boc group on the side chain is stable to these conditions and can be removed at the end of the synthesis using a strong acid, such as trifluoroacetic acid (TFA).

Caption: Incorporation of this compound in SPPS.

Conclusion

The synthesis of this compound, while requiring multiple steps, is achievable through established chemical transformations. The outlined synthetic strategy provides a robust framework for obtaining this valuable building block for advanced peptide design and drug discovery. Careful control of reaction conditions and purification at each stage are crucial for obtaining the final product in high purity. The use of this building block in SPPS opens up possibilities for creating novel peptides with enhanced therapeutic potential.

Fmoc-L-Dap(Boc,Me)-OH: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-L-Dap(Boc,Me)-OH is a crucial building block in peptide synthesis, particularly for the introduction of N-methylated amino acids which can confer unique properties to peptides, such as enhanced stability and altered conformation. This technical guide provides a comprehensive overview of the known and extrapolated solubility and stability characteristics of this compound. Due to the limited availability of specific quantitative data for this compound in public literature, this guide synthesizes information from structurally related molecules, including Fmoc-protected and N-methylated amino acids, to provide a predictive framework. Furthermore, it outlines detailed experimental protocols for researchers to determine the solubility and assess the stability of this compound in their own laboratory settings. This guide is intended to be a valuable resource for scientists and professionals engaged in peptide synthesis and drug development.

Introduction

N-methylated amino acids are valuable tools in medicinal chemistry for their ability to enhance the pharmacokinetic properties of bioactive peptides. The introduction of a methyl group on the amide nitrogen can significantly increase proteolytic stability and influence peptide conformation. This compound, a derivative of L-diaminopropionic acid, offers a unique scaffold for peptide design, combining the benefits of N-methylation with the versatility of the diaminopropionic acid side chain.

A thorough understanding of the solubility and stability of this building block is paramount for its effective use in solid-phase peptide synthesis (SPPS) and other synthetic methodologies. Inadequate solubility can lead to challenges in reagent preparation and coupling reactions, while instability can result in the generation of impurities. This guide aims to provide a foundational understanding of these critical parameters.

Physicochemical Properties of this compound

A summary of the basic physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₂₄H₂₈N₂O₆ |

| Molecular Weight | 440.49 g/mol |

| Appearance | White to off-white solid (typical) |

| Storage Temperature | 2-8°C (recommended) |

Solubility Profile

Direct quantitative solubility data for this compound in various solvents is not extensively documented in peer-reviewed literature. However, based on the general solubility characteristics of Fmoc-protected amino acids and N-methylated amino acid derivatives, a qualitative solubility profile can be inferred.

Qualitative Solubility Summary

| Solvent Class | Common Solvents | Expected Solubility | Rationale |

| Polar Aprotic | N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO) | High | These solvents are effective at solvating the polar peptide backbone and the bulky, nonpolar protecting groups. They are the most common solvents used in solid-phase peptide synthesis. |

| Chlorinated | Dichloromethane (DCM) | Moderate to High | DCM is a good solvent for many organic compounds, including protected amino acids. |

| Ethers | Tetrahydrofuran (THF), Dioxane | Moderate | These solvents may be used, but solubility might be lower compared to polar aprotic solvents. |

| Alcohols | Methanol (MeOH), Ethanol (EtOH) | Low to Moderate | The presence of the nonpolar Fmoc and Boc groups limits solubility in more polar protic solvents. |

| Water | Very Low / Insoluble | The large hydrophobic surface area of the Fmoc and Boc protecting groups makes the molecule sparingly soluble in aqueous solutions. | |

| Nonpolar | Hexanes, Toluene | Very Low / Insoluble | The presence of polar functional groups (carboxylic acid, carbamates) prevents dissolution in nonpolar solvents. |

Stability Characteristics

The stability of this compound is primarily dictated by the lability of its protecting groups: the Fmoc (9-fluorenylmethyloxycarbonyl) group and the Boc (tert-butoxycarbonyl) group, as well as the N-methylated amide bond.

Summary of Protecting Group Stability

| Protecting Group | Cleavage Conditions | Stability |

| Fmoc | Basic conditions (e.g., 20% piperidine in DMF) | Stable to acidic and neutral conditions. |

| Boc | Acidic conditions (e.g., trifluoroacetic acid (TFA)) | Stable to basic and neutral conditions. |

The N-methylated amide bond within the side chain is generally stable under standard peptide synthesis conditions. However, prolonged exposure to harsh acidic or basic conditions should be avoided to prevent potential degradation. For long-term storage, the compound should be kept in a cool, dry, and dark environment to minimize degradation.

Experimental Protocols

Given the absence of specific published data, researchers should empirically determine the solubility and stability of this compound for their specific applications.

Protocol for Determining Solubility

This protocol outlines a general method for determining the solubility of this compound in a given solvent.

Materials:

-

This compound

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

-

Solvents of interest (e.g., DMF, NMP, DMSO, DCM)

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh a small amount of this compound (e.g., 10 mg) into a series of vials.

-

Add a small, precise volume of the desired solvent (e.g., 100 µL) to each vial.

-

Vortex the vials vigorously for 2 minutes.

-

Allow the vials to equilibrate at a controlled temperature (e.g., room temperature) for at least 24 hours to ensure saturation. Periodically agitate the samples during this time.

-

After equilibration, visually inspect for the presence of undissolved solid.

-

-

Sample Preparation for Analysis:

-

Centrifuge the saturated solutions at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant (e.g., 50 µL) without disturbing the pellet.

-

Dilute the supernatant with a suitable solvent (compatible with your analytical method) to a concentration within the linear range of your calibration curve.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Inject the diluted supernatant sample into the HPLC.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility.

-

Workflow for Solubility Determination

The Role of N-Methylation in Diaminopropionic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylation, the substitution of a hydrogen atom with a methyl group on a nitrogen atom, is a subtle yet powerful modification in medicinal chemistry. When applied to diaminopropionic acid (DAP) derivatives, this alteration can profoundly influence their biological activity, pharmacokinetic properties, and therapeutic potential. This technical guide provides an in-depth exploration of the role of N-methylation in DAP derivatives, covering their synthesis, biological evaluation, and mechanisms of action.

Diaminopropionic acid, a non-proteinogenic amino acid, serves as a versatile scaffold for designing molecules with diverse pharmacological activities, including antimicrobial and neuromodulatory effects. N-methylation of the amino groups in DAP derivatives can lead to significant changes in their physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and conformational flexibility. These changes, in turn, can enhance metabolic stability, improve cell permeability, and modulate target binding affinity and selectivity.

This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways to provide a comprehensive resource for researchers and drug development professionals working with or interested in N-methylated diaminopropionic acid derivatives.

Impact of N-Methylation on Biological Activity

N-methylation can have a varied and context-dependent impact on the biological activity of diaminopropionic acid derivatives. The effects are largely dictated by the specific derivative, the position of the methylation (α- or β-amino group), and the biological target.

Antimicrobial Activity

In the realm of antimicrobial peptides, N-methylation is a known strategy to enhance stability against proteases, a common challenge with peptide-based drugs. While not specific to DAP derivatives, studies on other antimicrobial peptides have shown that N-methylation can sometimes lead to a decrease in activity, potentially due to altered interactions with the bacterial membrane or target enzymes. However, in other cases, it can maintain or even enhance activity while significantly improving the peptide's pharmacokinetic profile. For instance, a study on antimicrobial lipopeptides demonstrated that N-methylation of certain residues led to analogs with similar or even greater activity against specific bacterial strains like P. aeruginosa, while also reducing hemolytic activity.[1]

Receptor Modulation

DAP derivatives are known to interact with various receptors, including the N-methyl-D-aspartate (NMDA) receptor, a key player in neuronal signaling. N-methylation can alter the binding affinity and efficacy of these derivatives at their receptor targets. The introduction of a methyl group can either create favorable steric interactions within the binding pocket or, conversely, introduce steric hindrance. Furthermore, the change in hydrogen bonding capacity upon N-methylation can significantly impact the ligand-receptor interaction. For example, 3-acylamino-2-aminopropionic acid derivatives have been shown to act as partial agonists at the glycine site of the NMDA receptor, and modifications to their structure, including substitutions that alter lipophilicity and hydrogen bonding potential, have a profound effect on their affinity and intrinsic efficacy.[2]

Quantitative Data on N-Methylated Derivatives

Quantifying the effects of N-methylation is crucial for structure-activity relationship (SAR) studies. While specific data for a wide range of N-methylated DAP derivatives is still emerging, data from related compounds can provide valuable insights.

Table 1: Minimum Inhibitory Concentrations (MIC, µM) of an Antimicrobial Lipopeptide and its N-Methylated Analogs [1]

| Compound | S. aureus (ATCC 29213) | E. faecalis (ATCC 29212) | P. aeruginosa (ATCC 27853) |

| C10:0-A2 (unmethylated) | 1.4 | 1.4 | 2.8 |

| C10:0-A2(5-NMeGln) | 2.8 | 1.4 | 2.8 |

| C10:0-A2(6-NMeLys) | 1.4 | 2.8 | 1.4 |

| C10:0-A2(8-NMePhe) | 1.4 | 1.4 | 1.4 |

| C10:0-A2(9-NMeLys) | 1.4 | 1.4 | 2.8 |

This table illustrates that N-methylation at different positions of an antimicrobial lipopeptide can modulate its activity against various bacterial strains, in some cases improving it.

Table 2: Thermodynamic Parameters of DNA Binding for 2,7-Diazapyrene (DAP) and its N-Methylated Derivatives

| Compound | ΔH° (kcal/mol) | ΔS° (cal/(mol·K)) |

| DAP (neutral) | -9 | -7 |

| MDAP (monocationic, N-methylated) | -3 | +12 |

| DMDAP (dicationic, N,N'-dimethylated) | +5.2 | +43 |

This table shows how N-methylation significantly alters the thermodynamic profile of DNA binding for a diazapyrene derivative, shifting from an enthalpy-driven to an entropy-driven interaction.

Experimental Protocols

The synthesis of N-methylated diaminopropionic acid derivatives can be achieved through various methods, both in solution and on solid phase. The choice of method depends on the specific derivative and the desired scale of synthesis.

Solid-Phase Synthesis of N-Methylated Peptides Containing DAP

Solid-phase peptide synthesis (SPPS) is a common method for preparing peptides containing N-methylated amino acids. The following is a general protocol that can be adapted for incorporating an N-methylated DAP derivative.

Protocol 1: On-Resin N-Methylation of a DAP Residue

This protocol is based on the Biron-Kessler method for on-resin N-methylation.

-

Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for C-terminal amides) to which the peptide chain has been assembled up to the DAP residue to be methylated. The N-terminal Fmoc group of the DAP residue should be removed.

-

Sulfonylation: Treat the resin-bound peptide with 4 equivalents of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) and 10 equivalents of collidine in N-methylpyrrolidone (NMP). This step protects the α-amino group and acidifies the amide proton.

-

Methylation: Treat the sulfonated peptide with a methylating agent. Two common strategies are:

-

Dimethyl sulfate: Use 10 equivalents of dimethyl sulfate and 5 equivalents of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in NMP.

-

Methyl iodide: Use methyl iodide as the methylating agent with a suitable base.

-

-

Desulfonylation: Remove the o-NBS protecting group by treating the resin with a solution of 2-mercaptoethanol and DBU in NMP.

-

Fmoc Protection (if further elongation is needed): If the peptide chain needs to be extended, the newly methylated amino group is protected with Fmoc-OSu and DIEA in DCM.

-

Cleavage and Purification: Once the full peptide is synthesized, cleave it from the resin using a standard cleavage cocktail (e.g., TFA/TIS/water). Purify the crude peptide by reverse-phase HPLC.[3]

Synthesis of Fmoc-N-Me-DAP(side-chain protecting group)-OH

For incorporation during standard SPPS, a pre-methylated and protected DAP monomer is required.

Protocol 2: Synthesis of Fmoc-N-Methyl-Amino Acids using 2-CTC Resin [3]

This protocol can be adapted for the synthesis of Fmoc-N-Me-DAP(PG)-OH, where PG is a suitable side-chain protecting group for the other amino function.

-

Loading onto 2-CTC Resin: The appropriately side-chain protected Fmoc-DAP-OH is attached to 2-chlorotrityl chloride (2-CTC) resin.

-

Fmoc Deprotection: The Fmoc group is removed using a solution of 20% piperidine in DMF.

-

N-Methylation: The free amino group is then methylated on-resin using a suitable N-methylation procedure, such as the one described in Protocol 1.

-

Fmoc Protection: The newly introduced N-methyl amino group is protected with an Fmoc group.

-

Cleavage from Resin: The Fmoc-N-Me-DAP(PG)-OH is cleaved from the 2-CTC resin under mild acidic conditions (e.g., 1% TFA in DCM), which leaves the side-chain protecting group intact.

-

Purification: The product is then purified to be used as a building block in SPPS.

Signaling Pathways and Mechanisms of Action

The introduction of an N-methyl group can alter how a DAP derivative interacts with its biological target and subsequently affects downstream signaling pathways.

Modulation of NMDA Receptor Signaling

DAP derivatives that are ligands for the NMDA receptor can influence intracellular signaling cascades. Activation of the NMDA receptor leads to an influx of Ca²⁺, which can trigger a multitude of downstream events. One such pathway involves the activation of nitric oxide synthase (NOS), leading to the production of nitric oxide (NO). NO can then act as a signaling molecule to activate p21ras (Ras), a key protein in cell signaling that can lead to the activation of the mitogen-activated protein kinase (MAPK) pathway.[4] N-methylation of a DAP-based NMDA receptor ligand could alter its binding affinity or efficacy, thereby modulating the extent of Ca²⁺ influx and the subsequent activation of this NO/Ras/MAPK pathway.

Experimental Workflow for Synthesis and Evaluation

The development of novel N-methylated DAP derivatives typically follows a structured workflow from synthesis to biological characterization.

Conclusion

N-methylation represents a valuable strategy in the design and development of diaminopropionic acid derivatives with improved therapeutic potential. This modification can enhance metabolic stability, modulate biological activity, and provide insights into structure-activity relationships. While the available data specifically on N-methylated DAP derivatives is still growing, the principles established from the broader field of N-methylated peptides and amino acids provide a strong foundation for future research. The experimental protocols and signaling pathway information provided in this guide serve as a starting point for researchers to explore the synthesis and biological evaluation of novel N-methylated DAP compounds. Further investigation into the quantitative effects of N-methylation on the bioactivity of a wider range of DAP derivatives and their specific mechanisms of action will be crucial for unlocking their full therapeutic potential.

References

- 1. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug design, in vitro pharmacology, and structure-activity relationships of 3-acylamino-2-aminopropionic acid derivatives, a novel class of partial agonists at the glycine site on the N-methyl-D-aspartate (NMDA) receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitric oxide mediates N-methyl-d-aspartate receptor-induced activation of p21ras - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Incorporation of Protected Diaminopropionic Acid in Modern Peptide Science: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The non-proteinogenic amino acid, 2,3-diaminopropionic acid (Dap), has emerged as a versatile and powerful tool in peptide science. Its unique trifunctional nature, possessing both α- and β-amino groups, allows for the introduction of branching, cyclization, and a variety of post-translational modifications that can significantly enhance the therapeutic potential of peptides. The strategic use of protected Dap derivatives is central to their successful application, enabling precise control over peptide architecture and functionality. This technical guide provides a comprehensive overview of the applications of protected Dap, detailing experimental protocols and quantitative data to support researchers in this dynamic field.

Core Applications of Protected Diaminopropionic Acid

Protected Dap serves as a critical building block in numerous advanced peptide synthesis strategies.[1] The selection of appropriate protecting groups for the α-amino and β-amino functions is paramount for achieving the desired synthetic outcome.

1. Orthogonal Protection Strategies:

The ability to selectively deprotect one of the amino groups in the presence of the other is the cornerstone of Dap's utility. This is achieved through an "orthogonal" protection scheme, where different classes of protecting groups are employed, each removable under specific conditions without affecting the others.[2]

Commonly used protecting groups for the β-amino group of Dap in Fmoc-based solid-phase peptide synthesis (SPPS) include:

-

Boc (tert-butyloxycarbonyl): Acid-labile, typically removed with trifluoroacetic acid (TFA).[3][4]

-

Mtt (4-methyltrityl): Highly acid-labile, can be removed with dilute TFA or other mild acidic conditions, leaving Boc and other acid-labile groups intact.[3][5]

-

Alloc (allyloxycarbonyl): Removable with palladium catalysts, offering true orthogonality to both acid- and base-labile groups.[6][7]

-

Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl): Removable with hydrazine, providing another layer of orthogonal protection.[3][8]

The choice of protecting group is dictated by the desired subsequent modification of the β-amino group.

2. Synthesis of Cyclic and Bicyclic Peptides:

Protected Dap is instrumental in the synthesis of cyclic peptides, which often exhibit enhanced stability, receptor affinity, and cell permeability compared to their linear counterparts.[9] The β-amino group of a Dap residue can be used to form a lactam bridge with a C-terminal carboxyl group or the side chain of an acidic amino acid like aspartic acid or glutamic acid.[9][10][11]

Furthermore, the use of orthogonally protected Dap residues at different positions within a peptide sequence allows for the creation of complex bicyclic structures. For instance, a peptide can be synthesized with an N-terminal amine, a Dap(Alloc) residue, and an internal Lys(Dde) residue. Sequential deprotection of the Alloc and Dde groups, followed by reaction with a trifunctional linker like trimesic acid, can generate a rigid bicyclic scaffold.[12][13]

3. Peptide Conjugation and Labeling:

The deprotected β-amino group of Dap provides a convenient handle for the attachment of various moieties, including:

-

Fluorophores and Quenchers: For studying peptide-protein interactions and cellular uptake.[14]

-

Drug Molecules: To create targeted drug delivery systems.

-

Polyethylene Glycol (PEG): To improve pharmacokinetic properties.

-

Nucleic Acids: For applications in gene delivery.[15]

The use of an orthogonal protecting group like Alloc or Dde allows for on-resin conjugation after the peptide backbone has been fully assembled.

4. Mimicking Post-Translational Modifications:

Protected Dap can be utilized to introduce modifications that mimic natural post-translational modifications. For example, the β-amino group can be selectively alkylated to introduce methyl or other small alkyl groups, mimicking lysine methylation.[8]

Quantitative Data Summary

The efficiency of incorporating protected Dap and subsequent manipulations can be quantified. The following tables summarize representative data from the literature.

| Protected Dap Derivative | Coupling Efficiency (%) | Deprotection Conditions | Yield of Modified Peptide (%) | Purity (%) | Reference |

| Fmoc-Dap(Boc)-OH | >99 | 20% Piperidine in DMF (Fmoc); TFA/scavengers (Boc) | 70-85 | >95 | [16] |

| Fmoc-Dap(Mtt)-OH | Variable (risk of lactamization) | 20% Piperidine in DMF (Fmoc); 1% TFA in DCM (Mtt) | 60-80 | >90 | [5][17][18][19] |

| Fmoc-Dap(Alloc)-OH | >99 | 20% Piperidine in DMF (Fmoc); Pd(PPh₃)₄/PhSiH₃ in DCM (Alloc) | 75-90 | >95 | [7] |

| Fmoc-Dap(Dde)-OH | >95 | 20% Piperidine in DMF (Fmoc); 2% Hydrazine in DMF (Dde) | 36-47 | >95 | [8] |

Table 1: Representative Data for the Application of Protected Dap Derivatives in Peptide Synthesis.

| Peptide Modification | Reagents | Reaction Time | Yield (%) | Purity (%) | Reference |

| On-resin N-methylation | Formaldehyde, NaBH₃CN | 12 h | 13-26 | >90 | [8] |

| On-resin N,N-dimethylation | Formaldehyde, NaBH₃CN | 24 h | 9 | >90 | [8] |

| Lactam Cyclization | HBTU, HOBt, DIPEA | 4 h | 60-75 | >95 | [10] |

| Bicyclic Peptide Formation | Trimesic acid, PyBOP, DIPEA | 24 h | 40-50 | >90 | [12] |

Table 2: Quantitative Data for Post-Synthetic Modifications Utilizing the Dap Side Chain.

Key Experimental Protocols

Detailed methodologies are crucial for the successful implementation of protected Dap in peptide synthesis.

Protocol 1: Standard Fmoc-SPPS Incorporation of a Protected Dap Residue

-

Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 10 minutes. Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).[8][20][21]

-

Amino Acid Coupling:

-

Pre-activate a solution of the Fmoc-Dap(side-chain protection)-OH (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF for 2 minutes.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.[8][21]

-

-

Washing: Wash the resin with DMF (5x) and DCM (3x).

-

Repeat: Repeat steps 2-4 for each subsequent amino acid in the sequence.

Protocol 2: Orthogonal Deprotection of the Dap Side Chain and On-Resin Modification

-

Selective Mtt Group Removal:

-

Wash the peptide-resin with DCM.

-

Treat the resin with a solution of 1% TFA in DCM (v/v) for 2 minutes, repeated 5-10 times.

-

Wash the resin thoroughly with DCM, 10% DIPEA in DMF, and DMF.

-

-

Selective Alloc Group Removal:

-

Wash the peptide-resin with anhydrous DCM.

-

Treat the resin with a solution of Pd(PPh₃)₄ (0.3 eq.) and phenylsilane (20 eq.) in anhydrous DCM for 30 minutes, repeated 3 times.

-

Wash the resin with DCM, 0.5% DIPEA in DMF, 0.5% sodium diethyldithiocarbamate in DMF, and DMF.

-

-

On-Resin Labeling (Example with a Carboxylic Acid Dye):

-

Swell the peptide-resin with the deprotected Dap side chain in DMF.

-

Add a solution of the carboxylic acid dye (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

-

Shake for 4-6 hours at room temperature.

-

Wash the resin with DMF, DCM, and methanol and dry under vacuum.

-

Protocol 3: Peptide Cleavage and Purification

-

Cleavage Cocktail: Prepare a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v).[21]

-

Cleavage Reaction: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.[21]

-

Peptide Precipitation: Filter the resin and precipitate the peptide by adding cold diethyl ether.

-

Purification: Centrifuge to pellet the peptide, decant the ether, and dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture). Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[22]

Visualizing Workflows and Relationships

Diagram 1: General Workflow for Incorporating Protected Dap in SPPS

Caption: Standard solid-phase peptide synthesis workflow incorporating a protected Dap residue.

Diagram 2: Orthogonal Deprotection and On-Resin Modification Strategy

Caption: Workflow for selective side-chain deprotection and on-resin modification of a Dap-containing peptide.

Diagram 3: Logical Relationship of Protecting Groups for Dap

Caption: Common protecting groups for the α- and β-amino groups of Dap and their lability.

Conclusion

Protected diaminopropionic acid is an indispensable tool in modern peptide chemistry, enabling the synthesis of complex and highly functionalized peptides. A thorough understanding of the available protecting groups, their orthogonal deprotection strategies, and the associated experimental protocols is essential for researchers aiming to harness the full potential of this versatile building block. The data and methodologies presented in this guide offer a solid foundation for the successful design, synthesis, and application of Dap-containing peptides in drug discovery and other areas of scientific research.

References

- 1. nbinno.com [nbinno.com]

- 2. peptide.com [peptide.com]

- 3. peptide.com [peptide.com]

- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 5. Fmoc-Dap(Mtt)-OH [myskinrecipes.com]

- 6. Boc-dap(alloc)-oh | Sigma-Aldrich [sigmaaldrich.com]

- 7. nbinno.com [nbinno.com]

- 8. Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

- 10. Problems in the synthesis of cyclic peptides through use of the Dmab protecting group [ ] - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Understanding Cell Penetration of Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Designing Cell-Permeable Macrocyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tools for investigating peptide-protein interactions: peptide incorporation of environment-sensitive fluorophores through SPPS-based 'building block' approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. peptide.com [peptide.com]

- 17. researchgate.net [researchgate.net]

- 18. rsc.org [rsc.org]

- 19. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

A Researcher's Guide to Fmoc and Boc Protection Strategies in Peptide Synthesis

For researchers, scientists, and drug development professionals, the choice between Fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protection strategies is a foundational decision in solid-phase peptide synthesis (SPPS). This choice dictates the chemical environment of the entire synthesis, influencing yield, purity, and compatibility with sensitive amino acids. This technical guide provides an in-depth comparison of these two cornerstone methodologies, complete with quantitative data, detailed experimental protocols, and workflow visualizations to inform the selection process.

Solid-phase peptide synthesis, pioneered by Bruce Merrifield, revolutionized the field by anchoring a growing peptide chain to an insoluble resin, simplifying the removal of excess reagents and byproducts through washing and filtration.[][2] The success of SPPS hinges on the use of temporary protecting groups for the α-amino group of incoming amino acids, preventing uncontrolled polymerization.[3][4] The two most prevalent strategies are defined by these protecting groups: the base-labile Fmoc group and the acid-labile Boc group.[2][]

Core Principles: A Tale of Two Chemistries

The fundamental distinction between Fmoc and Boc strategies lies in their orthogonality—the use of protecting groups that can be removed under different conditions.[6] This allows for selective deprotection of the N-terminus without disturbing the permanent protecting groups on amino acid side chains or the bond linking the peptide to the resin.[][7]

Fmoc/tBu Strategy: This modern approach is considered the method of choice for most applications.[3][8] It pairs the base-labile Fmoc group for Nα-protection with acid-labile tert-butyl (tBu) based groups for side-chain protection.[][7] This orthogonal scheme offers milder overall conditions, as the repetitive deprotection steps use a base like piperidine, while the final cleavage from the resin and removal of side-chain protectors is accomplished with a strong acid like trifluoroacetic acid (TFA).[3][8]

Boc/Bzl Strategy: The classic Boc strategy employs the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection and typically uses benzyl (Bzl) based groups for side-chain protection.[7] This is a non-orthogonal, but chemically selective, system based on differential acid lability. The Boc group is removed with a moderate acid (e.g., TFA), while the more robust benzyl-based groups and the resin linkage require a very strong acid, such as anhydrous hydrofluoric acid (HF), for final cleavage.[7][9] The harsh requirement of HF necessitates specialized, corrosion-resistant equipment.[3][8]

Comparative Analysis: Fmoc vs. Boc

While both methods can yield high-quality peptides, their suitability depends on the specific peptide sequence, length, and presence of sensitive residues.[2][]

| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |

| Nα-Protecting Group | 9-Fluorenylmethyloxycarbonyl (Fmoc) | tert-Butyloxycarbonyl (Boc) |

| Nα-Deprotection Reagent | 20-50% Piperidine in DMF (mild base)[10] | 25-50% TFA in DCM (moderate acid)[][9] |

| Side-Chain Protection | Acid-labile (e.g., tBu, Boc, Trt)[] | Strong acid-labile (e.g., Bzl, Tos) |

| Final Cleavage Reagent | Trifluoroacetic Acid (TFA) with scavengers[3] | Anhydrous Hydrofluoric Acid (HF)[9][11] |

| Orthogonality | Fully Orthogonal[][7] | Not fully orthogonal (based on differential acid lability)[7] |

| Typical Coupling Yield | >99%[] | Generally high, but can be lower for difficult sequences[2] |

| Key Advantages | Milder conditions, easier automation, UV monitoring of deprotection, no special equipment for cleavage.[3][8] | Better for aggregation-prone sequences, reduced side reactions for certain residues (e.g., Arg to Trp transfer).[12] |

| Key Disadvantages | Potential for aspartimide formation with Asp residues, diketopiperazine formation at the dipeptide stage.[13] | Repetitive acid treatment can degrade acid-sensitive residues; HF is highly corrosive and hazardous.[3][8] |

| Cost | Fmoc-amino acids can be more expensive.[2] | Boc-amino acids are generally less expensive.[2] |

Visualizing the Synthesis Workflows

The cyclical nature of SPPS is best understood through workflow diagrams. The following visualizations, generated using Graphviz, illustrate the key steps in both the Fmoc and Boc strategies.

Fmoc/tBu Synthesis Cycle

Caption: The Fmoc/tBu solid-phase peptide synthesis cycle.

Boc/Bzl Synthesis Cycle

Caption: The Boc/Bzl solid-phase peptide synthesis cycle.

Detailed Experimental Protocols

The following protocols provide generalized methodologies for key steps in both strategies. Researchers should optimize concentrations, reaction times, and washing procedures based on the specific peptide sequence, resin, and scale.

Protocol 1: Standard Fmoc Deprotection

-

Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

-

Pre-wash: Wash the resin with DMF (3 times).

-

Deprotection: Treat the resin with a solution of 20% piperidine in DMF.[14] Agitate for an initial 3 minutes, drain, and add a fresh portion of the deprotection solution. Agitate for an additional 10-20 minutes. The deprotection can be monitored by observing the UV absorbance of the dibenzofulvene-piperidine adduct in the filtrate.[13][15]

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. The resin is now ready for the coupling step.

Protocol 2: Standard Boc Deprotection and Neutralization

-

Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30-60 minutes.

-

Pre-wash: Wash the resin with DCM (3 times).

-

Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 20-30 minutes at room temperature.[16] For sequences containing sensitive residues like Trp or Met, scavengers such as 0.5% dithiothreitol (DTE) may be added.[7][17]

-

Washing: Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA. An optional wash with isopropanol can help shrink the resin and remove trapped acid.[16]

-

Neutralization: To convert the N-terminal ammonium trifluoroacetate salt to a free amine, treat the resin with a solution of 5-10% diisopropylethylamine (DIEA) in DCM.[18] Agitate for 5-10 minutes. Repeat this step once.

-

Washing: Wash the resin thoroughly with DCM (3-5 times) followed by DMF (3 times) to prepare for the subsequent coupling reaction.[18]

Protocol 3: Final Cleavage and Deprotection in Fmoc Synthesis

-

Resin Preparation: Wash the fully assembled peptide-resin with DCM and dry it thoroughly under vacuum.

-

Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail appropriate for the peptide's amino acid composition. A common general-purpose cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) . For peptides containing multiple Arg, Trp, Cys, or Met residues, more complex cocktails like Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol [82.5:5:5:5:2.5]) may be required.

-

Cleavage Reaction: Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin). Agitate at room temperature for 2-4 hours.[19]

-

Peptide Precipitation: Filter the cleavage mixture to separate the resin. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether, wash the peptide pellet with fresh cold ether, and dry the crude product under vacuum. The peptide is then ready for purification, typically by reverse-phase HPLC.

Protocol 4: Final Cleavage and Deprotection in Boc Synthesis (HF Cleavage)

WARNING: Anhydrous hydrogen fluoride (HF) is extremely corrosive, toxic, and can cause severe burns. This procedure must be performed only by trained personnel in a dedicated, specialized HF cleavage apparatus with appropriate safety precautions.

-

Pre-Cleavage Preparation: Dry the peptide-resin thoroughly under vacuum. Remove the final N-terminal Boc group using the standard deprotection protocol (Protocol 2, steps 1-4) to prevent t-butyl cation side reactions.[20]

-

Apparatus Setup: Place the dry resin and a magnetic stir bar into the HF-resistant reaction vessel (e.g., made of Teflon). Add appropriate scavengers (e.g., anisole, p-cresol) to the vessel.[16] A common ratio is 1 mL of scavenger mix per 9 mL of HF.[21]

-

HF Distillation: Cool the reaction vessel to approximately -5 to 0 °C using an ice/salt bath. Carefully distill anhydrous HF into the reaction vessel.

-

Cleavage Reaction: Stir the mixture at 0 °C for 1-2 hours.[16]

-

HF Evaporation: After the reaction is complete, remove the HF by evaporation under a stream of dry nitrogen gas. This must be done within the specialized apparatus, which scrubs the exiting gas stream.

-

Peptide Precipitation and Isolation: Wash the remaining peptide/resin mixture with cold diethyl ether to precipitate the crude peptide and remove scavengers.[16] Isolate the peptide by filtration, dissolve it in an appropriate aqueous buffer (e.g., dilute acetic acid), and proceed with purification.

Conclusion

The choice between Fmoc and Boc strategies is a critical decision with significant downstream consequences. The Fmoc/tBu strategy is now the dominant methodology due to its milder deprotection conditions, ease of automation, and avoidance of the hazardous hydrofluoric acid required by the classical Boc approach.[3][8] It is particularly well-suited for the synthesis of standard peptides and those containing post-translational modifications.[3]

However, the Boc/Bzl strategy remains a valuable tool, especially for the synthesis of "difficult" or aggregation-prone sequences where the repetitive acid deprotection can improve solvation of the growing peptide chain.[12][21] Ultimately, the optimal strategy depends on the specific target peptide, available laboratory infrastructure, and the expertise of the research team. A thorough understanding of the underlying chemistry of both approaches is paramount for the successful synthesis of high-quality peptides for research and therapeutic development.

References

- 2. benchchem.com [benchchem.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. peptide.com [peptide.com]

- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. lifetein.com [lifetein.com]

- 11. Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. peptide.com [peptide.com]

- 13. chempep.com [chempep.com]

- 14. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 15. luxembourg-bio.com [luxembourg-bio.com]

- 16. benchchem.com [benchchem.com]

- 17. chempep.com [chempep.com]

- 18. benchchem.com [benchchem.com]

- 19. tools.thermofisher.com [tools.thermofisher.com]

- 20. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]

- 21. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Beyond Nature's Alphabet: A Technical Guide to Non-Proteinogenic Amino Acids in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The therapeutic potential of peptides is often hampered by their inherent pharmacological weaknesses, primarily rapid proteolytic degradation and poor bioavailability. The strategic incorporation of non-proteinogenic amino acids (npAAs)—amino acids not found among the 20 standard protein-building blocks—has emerged as a transformative approach in medicinal chemistry.[1][2][3] By moving beyond nature's canonical set, researchers can engineer novel peptide and peptidomimetic therapeutics with enhanced stability, improved potency, and tailored pharmacokinetic profiles.[1][4][5] This guide provides an in-depth exploration of the role of npAAs in modern drug discovery, presenting key quantitative data, detailed experimental protocols for their integration and evaluation, and visual workflows to illuminate the underlying principles.

The Strategic Advantage of Designing with npAAs

The introduction of npAAs into a peptide sequence fundamentally alters its physicochemical properties.[1][2] These modifications provide a powerful toolkit to overcome the traditional limitations of peptide-based drugs.[4][6]

Key advantages include:

-

Enhanced Proteolytic Stability: Native peptides are swiftly broken down by proteases in the body, leading to very short half-lives.[4][6] npAAs, with their altered side chains (e.g., N-methylation), D-chirality, or backbone extensions (e.g., β-amino acids), create structures that are unrecognizable to degradative enzymes, significantly prolonging the drug's circulation time.[4][7][8]

-

Improved Pharmacokinetic (PK) Profiles: Modifications such as lipidation—the attachment of a fatty acid chain to an npAA—can promote binding to serum proteins like albumin.[6][7] This creates a circulating reservoir for the drug, dramatically extending its half-life and reducing dosing frequency.[7]

-

Conformational Rigidity and Increased Potency: Certain npAAs can introduce conformational constraints, locking the peptide into its bioactive shape.[9][10] This pre-organization for receptor binding can lead to a substantial increase in potency and selectivity, minimizing off-target effects.[6][11]

-

Increased Bioavailability: By improving stability and modifying properties like lipophilicity, npAAs can enhance a peptide's ability to cross biological membranes, opening the door for more convenient routes of administration, including oral delivery.[1][5]

Quantitative Impact: The GLP-1 Receptor Agonist Case Study

The development of therapeutics for Type 2 Diabetes provides a compelling quantitative demonstration of npAA efficacy. Native Glucagon-Like Peptide-1 (GLP-1) is a powerful hormone for regulating blood sugar, but its therapeutic use is impossible due to an extremely short half-life of just 1.5-2 minutes.[6] This is primarily due to rapid degradation by the enzyme dipeptidyl peptidase-4 (DPP-4).[4]

Drug developers have successfully overcome this by introducing npAAs. Liraglutide and Semaglutide are two such GLP-1 receptor agonists with market approval.

-

Liraglutide: Features a C16 fatty acid chain attached via a glutamic acid linker. This modification promotes albumin binding, protecting the peptide from degradation and extending its half-life.[6]

-

Semaglutide: Employs a dual strategy: (1) substitution of Alanine at position 8 with the npAA α-aminoisobutyric acid (Aib) to block DPP-4 cleavage, and (2) addition of a C18 fatty diacid via a linker to enhance albumin binding even further.[12]

The impact of these npAA-driven modifications on pharmacokinetic parameters is profound.

| Compound | Key npAA Modification(s) | Half-life (t½) in Humans | Dosing Frequency |

| Native GLP-1 | None | ~1.5 - 2 minutes (IV)[6][13] | Not viable for therapy |

| Liraglutide | C16 fatty acid acylation | ~13 hours[2] | Once Daily |

| Semaglutide | Aib substitution, C18 diacid acylation | ~165 hours (~7 days)[2] | Once Weekly[7] |

Key Signaling Pathway: Overcoming DPP-4 Degradation

The primary mechanism for the rapid inactivation of native GLP-1 is enzymatic cleavage by DPP-4.[11][13] This enzyme specifically recognizes and cleaves peptides with an Alanine or Proline residue at the second position from the N-terminus. The incorporation of an npAA like Aib in Semaglutide sterically hinders the enzyme's active site, preventing this degradation and preserving the therapeutic action of the peptide.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) with an npAA

This protocol outlines the standard Fmoc/tBu strategy for SPPS, adapted for the manual incorporation of a non-proteinogenic amino acid.[3][9][14][15]

Objective: To synthesize a custom peptide chain on a solid resin support, incorporating one or more npAAs.

Materials:

-

Rink Amide or Wang resin

-

Fmoc-protected proteinogenic amino acids

-

Fmoc-protected non-proteinogenic amino acid (e.g., Fmoc-Aib-OH)

-

Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activator Base: DIPEA (N,N'-Diisopropylethylamine)

-

Solvents: DMF (Dimethylformamide), DCM (Dichloromethane)

-

Deprotection Solution: 20% Piperidine in DMF

-

Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

-

Precipitation Solvent: Cold diethyl ether

-

SPPS reaction vessel, shaker, HPLC system for purification

Methodology:

-

Resin Swelling: Place the resin in the reaction vessel and swell with DMF for 30 minutes. Drain the solvent.[3]

-

First Amino Acid Coupling:

-

Dissolve the first Fmoc-protected amino acid (3 eq), HBTU (3 eq), HOBt (3 eq), and DIPEA (6 eq) in DMF.

-

Add the solution to the swollen resin and agitate for 2 hours.

-

Drain and wash the resin thoroughly with DMF (3x) and DCM (3x).

-

-

Fmoc Deprotection:

-

Add 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Repeat the piperidine treatment for another 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5x). A Kaiser test can be performed to confirm the presence of a free amine.

-

-

Sequential Amino Acid Coupling (Proteinogenic & npAA):

-

For each subsequent amino acid (both proteinogenic and non-proteinogenic), repeat the coupling and deprotection steps.

-

Coupling Step: Activate the desired Fmoc-amino acid (proteinogenic or npAA) with HBTU/HOBt and DIPEA in DMF as in step 2. Add to the resin and agitate for 2 hours. Wash.

-

Deprotection Step: Remove the Fmoc group with 20% piperidine as in step 3. Wash.

-

-

Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 3).

-

Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM and dry under a stream of nitrogen.

-

Add the cleavage cocktail (e.g., 95% TFA) to the resin and incubate for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[3]

-

Filter the resin and collect the TFA solution containing the crude peptide.

-

-

Peptide Precipitation & Purification:

-

Precipitate the crude peptide by adding the TFA solution to a large volume of ice-cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the wash.

-

Dry the peptide pellet. Dissolve in a suitable solvent (e.g., water/acetonitrile) and purify using reverse-phase HPLC.

-

Confirm the identity and purity of the final peptide using mass spectrometry.[15]

-

In Vitro Proteolytic Stability Assay

Objective: To determine the stability of an npAA-containing peptide compared to its native counterpart in the presence of a specific protease (e.g., Trypsin).

Materials:

-

Native peptide and npAA-modified peptide

-

Protease stock solution (e.g., Trypsin, MS Grade, 1 mg/mL in 50 mM acetic acid)

-

Digestion Buffer: 50 mM Ammonium Bicarbonate (pH 7.8)

-

Reaction Quenching Solution: 10% Trifluoroacetic Acid (TFA)

-

Thermomixer or water bath set to 37°C

-

HPLC system with a C18 column for analysis

Methodology:

-

Preparation of Solutions:

-

Prepare working solutions of both the native and npAA-modified peptides at a concentration of 1 mg/mL in the digestion buffer.

-

Prepare a working solution of Trypsin at 20 µg/mL by diluting the stock solution in the digestion buffer.[16]

-

-

Assay Setup:

-

For each peptide (native and npAA-modified), set up a series of microcentrifuge tubes.

-

To each tube, add 50 µL of the peptide working solution.

-

Pre-incubate the tubes at 37°C for 5 minutes.

-

-

Initiation of Digestion:

-

To initiate the reaction, add 5 µL of the working Trypsin solution to each tube (achieving a protease:protein ratio of approximately 1:100 w/w). Mix gently.[17]

-

The tube for the T=0 time point should have the reaction stopped immediately (see next step).

-

-

Time-Course Incubation and Quenching:

-

Incubate the reaction tubes at 37°C.

-

At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), stop the reaction in one tube for each peptide by adding 5 µL of 10% TFA.[17] Vortex immediately.

-

For the T=0 sample, add the TFA before adding the trypsin.

-

-

Sample Analysis by RP-HPLC:

-

Centrifuge all quenched samples to pellet any precipitate.

-

Inject an equal volume (e.g., 20 µL) of the supernatant from each time point onto a reverse-phase HPLC system.

-

Run a gradient elution (e.g., 5-95% acetonitrile in water with 0.1% TFA) to separate the remaining intact peptide from its degradation fragments.

-

-

Data Analysis:

-

Measure the peak area of the intact peptide at each time point.

-

Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample (% Remaining = [Peak Area at T=x / Peak Area at T=0] * 100).

-

Plot the % Remaining Peptide vs. Time for both the native and npAA-modified peptides to visually compare their stability. The half-life (t½) can be calculated from this data.

-

Conclusion and Future Outlook

The incorporation of non-proteinogenic amino acids is no longer a niche strategy but a cornerstone of modern peptide drug design. As demonstrated by the success of GLP-1 receptor agonists, the rational use of npAAs can transform a native peptide with fleeting activity into a robust, long-acting therapeutic. The continued expansion of the npAA toolbox, coupled with advancements in synthetic and screening technologies, promises to unlock new classes of peptidomimetics capable of addressing previously "undruggable" targets. For drug development professionals, a deep understanding of the principles and protocols outlined in this guide is essential for harnessing the full potential of this powerful chemical space.

References

- 1. Compare and Contrast the Glucagon-Like Peptide-1 Receptor Agonists (GLP1RAs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. A Comprehensive Review on the Pharmacokinetics and Drug−Drug Interactions of Approved GLP-1 Receptor Agonists and a Dual GLP-1/GIP Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. droracle.ai [droracle.ai]

- 5. researchgate.net [researchgate.net]

- 6. The Discovery and Development of Liraglutide and Semaglutide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]

- 11. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]